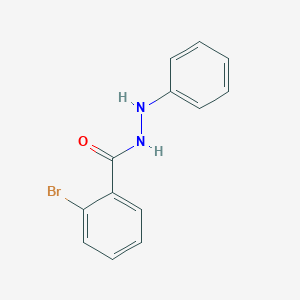

2-bromo-N'-phenylbenzohydrazide

Description

Properties

IUPAC Name |

2-bromo-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRYFEFHOZEZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-phenylbenzohydrazide typically involves the reaction of 2-bromobenzoic acid with phenylhydrazine. The process can be summarized as follows:

Formation of 2-bromobenzoyl chloride: 2-bromobenzoic acid is treated with thionyl chloride to form 2-bromobenzoyl chloride.

Reaction with phenylhydrazine: The 2-bromobenzoyl chloride is then reacted with phenylhydrazine in the presence of a base such as pyridine to yield 2-bromo-N’-phenylbenzohydrazide.

Industrial Production Methods

Industrial production methods for 2-bromo-N’-phenylbenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

Diazotization: Starting with 2-bromoaniline, a diazotization reaction is performed using sodium nitrite and hydrochloric acid.

Reduction: The diazonium salt is then reduced using a reducing agent such as sodium pyrosulfite.

Hydrolysis: The resulting product undergoes hydrolysis to form 2-bromo-N’-phenylbenzohydrazide

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Oxidized products include corresponding carboxylic acids or ketones.

Reduction: Reduced products include amines or alcohols

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-N'-phenylbenzohydrazide serves as an essential intermediate in organic synthesis. It is utilized in the preparation of more complex organic compounds, including heterocyclic derivatives and pharmaceuticals. The bromine atom in its structure enhances reactivity, facilitating nucleophilic substitutions that are crucial for synthesizing various chemical entities .

Synthesis of Bioactive Compounds

The compound has been studied for its role in synthesizing bioactive molecules. For instance, derivatives of N-phenylbenzohydrazide have shown potential as selective cyclooxygenase (COX) inhibitors, which are significant in developing anti-inflammatory drugs . The structural modifications of this compound can lead to compounds with improved pharmacological profiles.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. Studies have demonstrated its potential to inhibit certain enzymes involved in inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Potential as a Drug Candidate

Ongoing investigations are exploring the compound's efficacy as a drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for further development in medicinal chemistry .

Industrial Applications

Use in Dye and Pigment Production

In addition to its pharmaceutical applications, this compound is also employed in the dye and pigment industries. Its chemical properties allow it to act as a precursor for synthesizing dyes, which are essential in textiles and other materials .

Role in Agrochemicals

The compound's versatility extends to agrochemical formulations where it may be used as an intermediate for developing herbicides or pesticides. The bromine substitution can enhance the efficacy of agrochemical products by improving their stability and activity against pests .

Case Study 1: Synthesis of COX Inhibitors

A study focused on synthesizing N-phenylbenzohydrazide derivatives containing specific pharmacophores demonstrated that these compounds could selectively inhibit COX-2 with improved safety profiles compared to traditional NSAIDs. The research highlighted the importance of structural modifications on the inhibitory activity against COX enzymes .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of various derivatives of this compound. The results indicated significant activity against several bacterial strains, suggesting its potential application as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-bromo-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved include:

Enzyme Inhibition: The compound can act as a competitive inhibitor, blocking the substrate from binding to the enzyme.

Receptor Binding: It may bind to receptors, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects

Bromine Position :

- 2-Bromo-N'-phenylbenzohydrazide exhibits intramolecular hydrogen bonding (HB) between the hydrazide NH and the ortho-bromine atom, stabilizing its conformation . In contrast, 5-bromo derivatives (e.g., CID 9647080) lack this ortho HB, leading to different molecular geometries and solubility profiles .

- 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide () shows altered electronic properties due to bromine’s meta-directing effects, impacting its coordination with metal ions compared to the 2-bromo isomer.

Halogen Substitution :

- Fluoro and Chloro Analogues :

Fluorinated derivatives (e.g., 2-fluoro-N'-(2-hydroxybenzylidene)benzohydrazide) display weaker electron-withdrawing effects than bromine, reducing corrosion inhibition efficiency in acidic media . Chloro derivatives (e.g., 2-chloro-N'-phenylbenzohydrazide) exhibit intermediate reactivity due to chlorine’s lower electronegativity and polarizability compared to bromine .

- Fluoro and Chloro Analogues :

Functional Group Additions

- Methoxy and Cyano Groups: The 4-methoxy derivative of this compound shows reduced biological activity compared to cyano-substituted analogues (e.g., VPC-70619), where the cyano group enhances binding affinity to biological targets like N-Myc . Trifluoromethyl groups in analogues (e.g., VPC-70593) increase hydrophobicity and metabolic stability, contrasting with bromine’s balance of lipophilicity and reactivity .

Corrosion Inhibition Efficiency

Studies on benzohydrazide metal complexes reveal that this compound forms stable complexes with Mn(II) and Co(II), acting as anodic inhibitors in oilfield produced water. Key findings include:

*Values estimated from analogous studies.

- The 2-bromo derivative’s lower band gap (3.52 eV vs. 3.66 eV for non-brominated Cu complex) correlates with higher inhibition efficiency due to enhanced electron donation to metal surfaces .

- Bromine’s electron-withdrawing effect increases the electrophilicity of the metal complex, improving adsorption on steel surfaces .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding :

- Crystal Packing :

- 2-Bromo-N'-(4-chlorobenzyloxybenzylidene)benzohydrazide (CAS 339249-05-7) forms layered structures via π-π stacking, while fluoro analogues adopt helical arrangements due to smaller halogen size .

Q & A

Q. How can X-ray crystallography validate supramolecular interactions in this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/CHCl). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXL. Analyze hydrogen bonds (e.g., N–H···O) and π-π stacking (3.5–4.0 Å) with Mercury software. Compare packing motifs with non-brominated analogs to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.